CCK (26-31) (non-sulfated)

Descripción general

Descripción

Colecistoquinina (26-31) (no sulfatada): es un fragmento de hormona peptídica que se encuentra en el intestino y el cerebro. Es un fragmento N-terminal de la colecistoquinina, una hormona peptídica que estimula la digestión, regula la saciedad y está asociada con la ansiedad . La forma no sulfatada de la colecistoquinina (26-31) es menos activa en comparación con su contraparte sulfatada .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La colecistoquinina (26-31) (no sulfatada) se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos. El producto final se escinde de la resina y se desprotege utilizando una mezcla de ácido trifluoroacético (TFA), agua y eliminadores .

Métodos de producción industrial: La producción industrial de colecistoquinina (26-31) (no sulfatada) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. La purificación se logra normalmente mediante cromatografía líquida de alta resolución (HPLC), lo que garantiza la pureza y la calidad del péptido .

Análisis De Reacciones Químicas

Tipos de reacciones: La colecistoquinina (26-31) (no sulfatada) experimenta principalmente reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción que involucran sus residuos de aminoácidos.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno (H₂O₂) o el yodo (I₂) se pueden utilizar para oxidar los residuos de metionina.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) pueden reducir los puentes disulfuro.

Sustitución: Los residuos de aminoácidos se pueden sustituir utilizando reactivos específicos en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen fragmentos de péptidos modificados con secuencias de aminoácidos o grupos funcionales alterados .

Aplicaciones Científicas De Investigación

La colecistoquinina (26-31) (no sulfatada) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se ha investigado su función en la digestión, la regulación de la saciedad y las vías relacionadas con la ansiedad.

Medicina: Se ha explorado para posibles aplicaciones terapéuticas en trastornos gastrointestinales y el manejo de la ansiedad.

Industria: Se utiliza en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos .

Mecanismo De Acción

La colecistoquinina (26-31) (no sulfatada) ejerce sus efectos al unirse a los receptores de la colecistoquinina (CCK1 y CCK2) que se encuentran en el intestino y el cerebro. Esta unión estimula la secreción de enzimas pancreáticas, la contracción de la vesícula biliar y la motilidad intestinal. También regula la saciedad e inhibe la secreción de ácido del estómago. En el cerebro, la colecistoquinina actúa como un neurotransmisor, modulando la ansiedad y otras conductas .

Comparación Con Compuestos Similares

Compuestos similares:

Colecistoquinina (26-31) (sulfatada): Forma más activa debido a la presencia de grupos sulfato.

Colecistoquinina (26-33) (no sulfatada): Fragmento de péptido más largo con funciones similares.

Colecistoquinina (30-33) (no sulfatada): Fragmento más corto con actividades biológicas distintas.

Singularidad: La colecistoquinina (26-31) (no sulfatada) es única debido a su secuencia específica y la falta de sulfatación, lo que afecta su actividad e interacciones con los receptores. Esto la convierte en una herramienta valiosa para estudiar el papel de la sulfatación en la función de las hormonas peptídicas .

Propiedades

IUPAC Name |

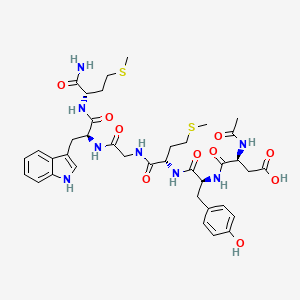

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIRLWWYUBVSM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)

![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)

![5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1496494.png)

![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)